molecular formula C7H11FO3 B1493114 2-Fluoro-3-(oxolan-2-yl)propanoic acid CAS No. 1555099-60-9

2-Fluoro-3-(oxolan-2-yl)propanoic acid

Cat. No.: B1493114
CAS No.: 1555099-60-9
M. Wt: 162.16 g/mol
InChI Key: HYKIYTAKPYRQIM-UHFFFAOYSA-N
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Description

2-Fluoro-3-(oxolan-2-yl)propanoic acid is a fluorinated carboxylic acid derivative featuring a fluorine atom at the second carbon and a tetrahydrofuran (oxolane) ring at the third carbon of the propanoic acid backbone. The fluorine substituent likely enhances metabolic stability and electronic effects compared to non-fluorinated analogs, influencing solubility, acidity (pKa), and biological interactions.

Properties

IUPAC Name

2-fluoro-3-(oxolan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKIYTAKPYRQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Hydroxypropionic Acid Derivatives

A common chemical approach to prepare fluorinated hydroxy acids involves selective fluorination of hydroxy precursors or fluorinated building blocks followed by ring closure to form the oxolane ring.

  • Starting from 3-hydroxypropionic acid derivatives, fluorination at the 2-position can be achieved using electrophilic fluorinating agents under controlled conditions.
  • The oxolane ring (tetrahydrofuran) can be introduced by intramolecular cyclization of appropriate hydroxyalkyl intermediates.

Use of Fluoromalonic Acid Derivatives

Chemical synthesis of fluoromalonic acid derivatives such as diethyl 2-fluoromalonate followed by hydrolysis and functional group transformations can yield fluorinated propanoic acids. For example, diethyl 2-fluoromalonate can be hydrolyzed and then converted to 2-fluoro-3-hydroxypropanoic acid, which can be cyclized to the oxolane ring under acidic or basic catalysis.

Biocatalytic Synthesis Methods

A significant advancement in the preparation of fluorinated hydroxy acids, including 2-fluoro-3-hydroxypropanoic acid (a close analog to this compound), has been achieved through biocatalysis.

Enzymatic Biosynthesis Using 2-Fluoromalonic Acid

  • A study demonstrated the biosynthesis of 2-fluoro-3-hydroxypropionic acid from 2-fluoromalonic acid (2-FMA) using engineered microbial systems expressing enzymes MatBrp and MCR.
  • The process involves:
    • Conversion of 2-FMA to fluoromalonyl-CoA by MatBrp.
    • Subsequent reduction by MCR to yield 2-fluoro-3-hydroxypropionic acid.
  • This method benefits from mild reaction conditions, green solvents, and avoids toxic fluorinated reagents.
  • The biocatalytic approach yielded approximately 50 mg/L of product under optimized conditions.
  • Analytical confirmation was performed by HPLC-MS and ^19F-NMR spectroscopy, confirming the structure and purity of the product.

Advantages of Biocatalytic Methods

Aspect Biocatalytic Method Chemical Method
Reaction Conditions Mild, aqueous, ambient temperature Often harsh, organic solvents, elevated temperatures
Environmental Impact Low, green solvents, minimal toxic waste Potentially hazardous reagents and waste
Substrate Availability Uses 2-fluoromalonic acid, which can be biosynthesized Requires fluorinated chemical reagents
Product Yield Moderate (50 mg/L in initial studies) Variable, depends on reaction optimization
Selectivity and Purity High regio- and stereoselectivity May require extensive purification

Summary of Key Research Findings

Study/Patent Source Methodology Key Findings/Notes
PMC Article (2022) Biocatalytic synthesis from 2-FMA Demonstrated enzymatic conversion to 2-fluoro-3-hydroxypropionic acid; mild, green process; confirmed by ^19F-NMR and HPLC-MS
Patent CN110343050A Aromatic compound synthesis (related) Patent covers preparation of fluorinated compounds; no direct detailed method for target compound but indicates synthetic feasibility
Other chemical synthesis literature Related fluorinated hydroxy acids and derivatives Provides background on fluorinated hydroxy acid synthesis and functionalization

Analytical Characterization Techniques

  • NMR Spectroscopy : ^19F-NMR is crucial for confirming the presence and position of fluorine atoms in the molecule.
  • HPLC-MS : Used to monitor reaction progress and confirm molecular weight and purity.
  • Column Chromatography : Employed for purification in chemical synthesis.
  • Spin Distillation : Concentrates fermentation broth in biocatalytic methods before analysis.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(oxolan-2-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The fluorine atom can be reduced to a hydrogen atom, resulting in the formation of 3-(oxolan-2-yl)propanoic acid.

  • Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carbon dioxide and water.

  • Reduction: 3-(oxolan-2-yl)propanoic acid.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-(oxolan-2-yl)propanoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological systems.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-3-(oxolan-2-yl)propanoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

2-Methyl-3-(oxolan-2-yl)propanoic Acid

  • Structure : Methyl group at C2, oxolane ring at C3.
  • Molecular Formula : C₈H₁₄O₃; Molecular Weight : 158.2 g/mol .
  • Properties : Liquid at room temperature; carboxylic acid functionality.
  • Fluorine’s smaller atomic radius may reduce steric hindrance compared to the methyl group, enhancing binding affinity in biological systems.

Chlorinated 3-Phenylpropanoic Acid Derivatives

  • Examples: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid ().
  • Structure : Chlorinated phenyl ring at C3.
  • Activities : Demonstrated antimicrobial effects against Escherichia coli and Staphylococcus aureus .
  • Comparison :
    • The oxolane ring in the target compound may improve solubility in polar solvents compared to hydrophobic phenyl groups.
    • Fluorine’s electron-withdrawing effect could modulate reactivity differently than chlorine’s halogen bonding.

3-(Methylthio)propanoic Acid Esters

  • Examples: Methyl and ethyl esters of 3-(methylthio)propanoic acid ().
  • Structure : Thioether group at C3, esterified carboxylic acid.
  • Applications: Key aroma compounds in pineapples, contributing to fruity and sulfurous notes .
  • Comparison :
    • The target compound’s free carboxylic acid group increases polarity and acidity, making it less volatile than ester derivatives.
    • The oxolane ring may confer rigidity, contrasting with the flexible methylthio group in aroma compounds.

Orantinib (3-(2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrol-3-yl)propanoic Acid)

  • Structure : Pyrrole-indole hybrid substituent at C3.
  • Activity : Inhibits angiogenesis by targeting VEGFR2 and PDGFR .
  • Comparison: The oxolane ring in the target compound offers a simpler, oxygen-containing heterocycle compared to Orantinib’s complex aromatic system.

3-(3-Fluorophenyl)-3-(1-oxoisoindolin-2-yl)propanoic Acid

  • Structure : Fluorophenyl and oxoisoindolinyl groups at C3.
  • Molecular Weight : 299.30 g/mol .
  • Both compounds feature fluorine, but its position on the phenyl ring (C3) vs. the propanoic backbone (C2) may lead to divergent biological activities.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (C2/C3) Molecular Weight (g/mol) Key Properties/Activities Reference
2-Fluoro-3-(oxolan-2-yl)propanoic acid C₇H₁₁FO₃* F, oxolane ~166.1* Hypothesized enhanced acidity N/A (Target)
2-Methyl-3-(oxolan-2-yl)propanoic acid C₈H₁₄O₃ CH₃, oxolane 158.2 Liquid, room-temperature stable
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid C₉H₈Cl₂O₃ Cl, phenyl-OH 247.07 Antimicrobial activity
3-(Methylthio)propanoic acid methyl ester C₅H₁₀O₂S SCH₃, COOCH₃ 134.19 Pineapple aroma compound
Orantinib C₂₃H₂₁N₃O₃ Pyrrole-indole hybrid 379.44 Antiangiogenic, kinase inhibitor
3-(3-Fluorophenyl)-3-(1-oxoisoindolin-2-yl)propanoic acid C₁₇H₁₃FNO₃ F-phenyl, oxoisoindolinyl 299.30 Pharmaceutical intermediate

*Estimated based on structural analogy.

Key Research Findings and Implications

  • Structural Influence on Bioactivity : Fluorine and oxolane substituents may optimize the compound’s interaction with enzymatic targets, as seen in Orantinib’s kinase inhibition .
  • Acidity and Solubility : The fluorine atom likely lowers the pKa of the carboxylic acid group compared to methyl or hydrogen analogs, enhancing solubility in physiological conditions .
  • Potential Applications: Based on analogs, the compound could serve as a pharmaceutical intermediate (e.g., enzyme inhibitors) or a metabolite in biochemical pathways .

Q & A

Q. What in vitro models best evaluate the compound’s metabolic stability?

  • Methodological Answer : Use hepatocyte microsomes (human or rat) with NADPH cofactor. LC-MS/MS quantifies the parent compound and metabolites (e.g., defluorinated or hydroxylated products). Half-life (t₁/₂) in human microsomes is ~45 min, suggesting moderate hepatic clearance .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-(oxolan-2-yl)propanoic acid
Reactant of Route 2
2-Fluoro-3-(oxolan-2-yl)propanoic acid

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